molecular formula C11H17N3O B6459894 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine CAS No. 2548988-31-2

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine

Cat. No.: B6459894
CAS No.: 2548988-31-2
M. Wt: 207.27 g/mol
InChI Key: GULRQMOHOPGDGT-UHFFFAOYSA-N
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Description

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in the flavor and fragrance industry. This particular compound is characterized by the presence of a methoxy group and a methylpiperidinyl group attached to the pyrazine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions may produce various substituted pyrazines.

Scientific Research Applications

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The methoxy and methylpiperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine is unique due to the presence of both the methoxy and methylpiperidinyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in other pyrazine derivatives, making it a compound of interest for various applications.

Properties

IUPAC Name

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-4-3-5-14(8-9)10-6-12-7-11(13-10)15-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULRQMOHOPGDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CN=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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